molecular formula C10H5BrF3NO B6294294 5-(2-bromo-5-(trifluoromethyl)phenyl)oxazole CAS No. 2010490-23-8

5-(2-bromo-5-(trifluoromethyl)phenyl)oxazole

Cat. No.: B6294294
CAS No.: 2010490-23-8
M. Wt: 292.05 g/mol
InChI Key: YXXDNLZKTQTKMO-UHFFFAOYSA-N
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Description

5-(2-bromo-5-(trifluoromethyl)phenyl)oxazole is a heterocyclic compound that features both bromine and trifluoromethyl groups attached to a phenyl ring, which is further connected to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromo-5-(trifluoromethyl)phenyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-5-(trifluoromethyl)benzaldehyde with an amide or nitrile in the presence of a base, leading to the formation of the oxazole ring . The reaction conditions often involve the use of polar solvents and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-bromo-5-(trifluoromethyl)phenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

5-(2-bromo-5-(trifluoromethyl)phenyl)oxazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(2-bromo-5-(trifluoromethyl)phenyl)oxazole exerts its effects involves interactions with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s activity .

Properties

IUPAC Name

5-[2-bromo-5-(trifluoromethyl)phenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-8-2-1-6(10(12,13)14)3-7(8)9-4-15-5-16-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXDNLZKTQTKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CN=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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